molecular formula C20H9Cl3F2N2O2 B12454762 2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide

2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B12454762
M. Wt: 453.6 g/mol
InChI Key: NZHNQOPHTUEDMY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple halogen substitutions and a benzoxazole ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-4,5-difluorophenol to form the benzoxazole ring. This intermediate is then reacted with 2-chloroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide apart is its unique combination of halogen substitutions and the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H9Cl3F2N2O2

Molecular Weight

453.6 g/mol

IUPAC Name

2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H9Cl3F2N2O2/c21-9-1-3-11(13(22)5-9)19(28)26-10-2-4-18-17(6-10)27-20(29-18)12-7-15(24)16(25)8-14(12)23/h1-8H,(H,26,28)

InChI Key

NZHNQOPHTUEDMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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